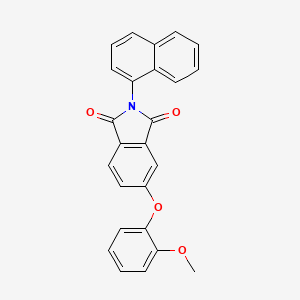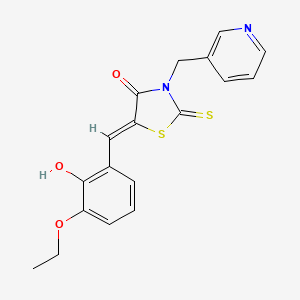
5-(2-methoxyphenoxy)-2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione
説明
5-(2-methoxyphenoxy)-2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione is a synthetic compound that has been developed for scientific research. It is commonly referred to as MNX or MNX-160. This compound has shown potential in various research applications due to its unique chemical structure and mechanism of action.
作用機序
The mechanism of action of MNX-160 involves the inhibition of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in the body. By inhibiting PDE4, MNX-160 increases the levels of cAMP, leading to various physiological effects.
Biochemical and Physiological Effects:
MNX-160 has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. MNX-160 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, MNX-160 has been found to induce cell death in cancer cells.
実験室実験の利点と制限
One advantage of using MNX-160 in lab experiments is its specificity for PDE4 inhibition. This allows researchers to study the effects of cAMP modulation without interfering with other signaling pathways. However, MNX-160 has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for research involving MNX-160. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in human clinical trials. Additionally, MNX-160 could be studied for its potential in other disease areas, such as inflammatory bowel disease and asthma. Finally, further research could be conducted to optimize the synthesis and formulation of MNX-160 for use in various experimental conditions.
科学的研究の応用
MNX-160 has been studied for its potential in various research applications. It has shown promise as an anti-inflammatory agent, as well as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. MNX-160 has also been studied for its potential as an anticancer agent.
特性
IUPAC Name |
5-(2-methoxyphenoxy)-2-naphthalen-1-ylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO4/c1-29-22-11-4-5-12-23(22)30-17-13-14-19-20(15-17)25(28)26(24(19)27)21-10-6-8-16-7-2-3-9-18(16)21/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAQZVUYZDYHIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-chloro-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B3552065.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B3552069.png)
![2-chloro-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B3552076.png)
![N-(3-chlorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3552080.png)
![2-({4-[(3-phenylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3552086.png)
![N-(4-ethylphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3552088.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)glycinamide](/img/structure/B3552092.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3552095.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3552101.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B3552111.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3552127.png)
![4-(benzyloxy)-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3552133.png)